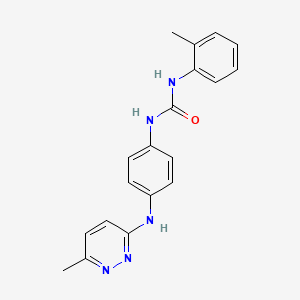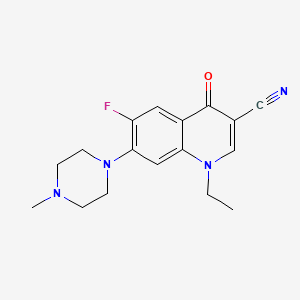
1-乙基-6-氟-7-(4-甲基哌嗪-1-基)-4-氧基喹啉-3-羧腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid” is a chemical compound . It is also known as "1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid methanesulfonate" .
Synthesis Analysis
The synthesis of this compound involves several steps . After standing at room temperature, the solvent is evaporated under reduced pressure with a rotary evaporator. Deionized water is added to the residue, and the pH is adjusted to about 2.0 with concentrated hydrochloric acid. Activated carbon is added for decolorization, and the pH of the filtrate is adjusted to about 10.0 with a 30% sodium hydroxide solution .Molecular Structure Analysis
The molecular formula of this compound is C18H24FN3O6S . The InChI code is 1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12 (17 (23)24)16 (22)11-8-13 (18)15 (9-14 (11)20)21-6-4-19 (2)5-7-21;1-5 (2,3)4/h8-10H,3-7H2,1-2H3, (H,23,24);1H3, (H,2,3,4) .Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 429.47 . It is soluble in water . The storage temperature should be between 2-8°C in an inert atmosphere .科学研究应用
杂环化合物合成
Mekheimer 等人(2008 年)开展的研究重点是利用喹啉-腈衍生物合成多官能取代的吡唑并[4,3-c]喹啉-4(5H)-酮。此过程包括与 4-甲基哌啶反应和随后的酸水解,突出了该化合物在创建复杂的杂环结构中的用途 (Mekheimer 等人,2008 年)。
光物理性质
Cuquerella 等人(2006 年)研究了诺氟沙星及其衍生物的光物理性质,包括游离羧酸和非质子化哌嗪基团的作用。他们的研究结果表明,该化合物的结构可以通过分子内电子转移显着影响单线激发态失活,从而为荧光材料和探针的设计提供了见解 (Cuquerella 等人,2006 年)。
配位化学
Qi 等人(2008 年)和 An 等人(2007 年)分别报道了金属配合物的合成和表征,例如涉及锌(II)和钴(II)的配合物。这些研究探索了氟喹诺酮衍生物的配位化学,证明了它们作为配体在与金属离子形成复杂结构中的潜力。此类研究有助于我们理解金属有机骨架及其应用 (Qi 等人,2008 年) (An 等人,2007 年)。
抗菌剂开发
对基于氟喹诺酮的衍生物的抗菌特性的研究已导致合成对各种细菌菌株具有显着活性的化合物。Shah 等人(2015 年)和 Patel 等人(2010 年)的研究合成了氟喹诺酮衍生物并评估了它们的抗菌和抗真菌活性,突出了该化合物在新抗菌剂开发中的相关性 (Shah 等人,2015 年) (Patel 等人,2010 年)。
分子对接研究
该化合物及其衍生物已被用于分子对接研究中,以识别针对靶酶的潜在抑制剂。例如,Sabbagh 和 Murad(2015 年)进行了计算机模拟分析,以识别针对金黄色葡萄球菌的有效氟喹诺酮类,证明了该化合物在药物发现和开发过程中的潜力 (Sabbagh 和 Murad,2015 年)。
安全和危害
This compound is classified under the GHS07 hazard class . The hazard statements include H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
作用机制
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to fluoroquinolones, a class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound likely interacts with its targets in a manner similar to other fluoroquinolones. Fluoroquinolones inhibit the DNA gyrase and topoisomerase IV enzymes, preventing the supercoiling of bacterial DNA and leading to DNA breaks . This disrupts bacterial DNA replication and transcription, ultimately leading to cell death .
Biochemical Pathways
The compound likely affects the DNA replication and transcription pathways in bacteria, given its structural similarity to fluoroquinolones . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the supercoiling of bacterial DNA and induces DNA breaks . This disrupts the normal functioning of these pathways and leads to bacterial cell death .
Pharmacokinetics
It is known to be freely soluble in water , suggesting good bioavailability. The compound is also sensitive to light , which may affect its stability and hence its pharmacokinetic properties.
Result of Action
The compound’s action on bacterial DNA gyrase and topoisomerase IV leads to the disruption of DNA replication and transcription, causing DNA breaks and ultimately leading to bacterial cell death .
Action Environment
Environmental factors such as pH, temperature, and light exposure may influence the compound’s action, efficacy, and stability. The compound is sensitive to light , suggesting that light exposure may affect its stability and efficacy
属性
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-3-21-11-12(10-19)17(23)13-8-14(18)16(9-15(13)21)22-6-4-20(2)5-7-22/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMBKRKUFABZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745418.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2745420.png)
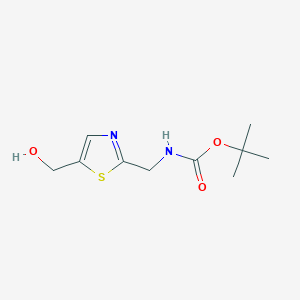
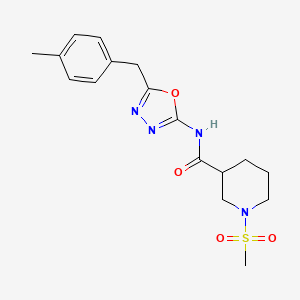
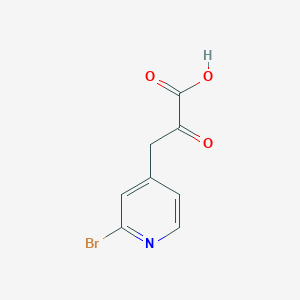

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)
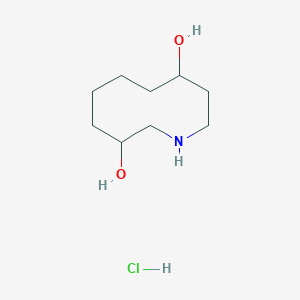
![(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2745437.png)
